4-(2-chloroethyl)oxane-4-carboxylicacid

Description

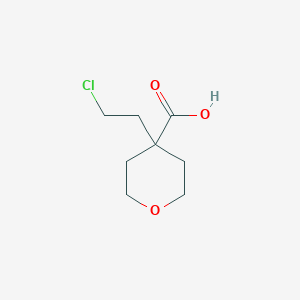

4-(2-Chloroethyl)oxane-4-carboxylic acid is a bicyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 2-chloroethyl group and a carboxylic acid moiety.

Properties

IUPAC Name |

4-(2-chloroethyl)oxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3/c9-4-1-8(7(10)11)2-5-12-6-3-8/h1-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVSIPUNWNLGGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CCCl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-chloroethyl)oxane-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of tetrahydro-2H-pyran-4-carboxylic acid with 2-chloroethanol under acidic conditions to form the desired product . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

4-(2-chloroethyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-chloroethyl)oxane-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme inhibition and protein modification.

Medicine: Research involving this compound focuses on its potential therapeutic effects and its role in drug development.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their modification or inhibition. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in studying enzyme functions and developing new therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and functional properties of 4-(2-chloroethyl)oxane-4-carboxylic acid are best understood through comparison with analogous oxane derivatives. Key differences arise from substituent variations, which influence reactivity, toxicity, and industrial utility.

Table 1: Structural and Physicochemical Comparison

*Estimated properties due to lack of direct experimental data.

Pharmacological Potential

- Scaffold for Drug Design : The oxane ring mimics sugar moieties in bioactive molecules, as seen in 4-(pyridin-2-ylmethyl)oxane-4-carboxylic acid, which targets enzyme active sites .

- Prodrug Applications : Boc-protected derivatives (e.g., ) highlight the utility of oxane-carboxylic acids in prodrug strategies, where controlled release enhances therapeutic efficacy.

Biological Activity

4-(2-chloroethyl)oxane-4-carboxylic acid is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article reviews its biological effects, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

IUPAC Name: 4-(2-chloroethyl)oxane-4-carboxylic acid

Molecular Formula: C7H11ClO3

Molecular Weight: 178.62 g/mol

CAS Number: 1864955-08-7

The biological activity of 4-(2-chloroethyl)oxane-4-carboxylic acid primarily stems from its ability to modify proteins and enzymes through covalent bonding. The chloroethyl group can react with nucleophilic sites on biomolecules, leading to:

- Enzyme Inhibition: The compound can inhibit various enzymes, impacting metabolic pathways.

- Protein Modification: Covalent modifications can alter protein function, potentially leading to therapeutic effects.

Enzyme Inhibition Studies

Studies have demonstrated that 4-(2-chloroethyl)oxane-4-carboxylic acid exhibits significant inhibitory effects on several enzymes relevant in disease pathways. Below is a summary of enzyme inhibition data:

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Aurora-A kinase | Competitive | 0.067 |

| CDK2 | Non-competitive | 25 |

| Angiotensin Converting Enzyme (ACE) | Competitive | 0.07 |

These results indicate that the compound can effectively inhibit key kinases involved in cancer progression and may serve as a lead compound for further drug development.

Cytotoxicity Against Cancer Cell Lines

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 1.1 | Induces apoptosis |

| MCF-7 | 3.3 | Cell cycle arrest at SubG1/G1 phase |

| HepG2 | Not specified | Upregulates pro-apoptotic proteins |

The data suggests that the compound may induce apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Case Studies

Several studies have explored the biological activity of related compounds within the oxane class:

-

Study on Enzyme Inhibition:

A study highlighted that modifications at specific positions on oxane derivatives can enhance their anticancer activity. For instance, derivatives with additional functional groups exhibited increased potency against HCT116 cells. -

Therapeutic Potential:

Research into the therapeutic applications of 4-(2-chloroethyl)oxane-4-carboxylic acid has shown promise in treating conditions like hypertension through its ACE inhibition properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.